molecular formula C10H11Br B2987401 1-Bromo-2-cyclobutylbenzene CAS No. 1353854-80-4

1-Bromo-2-cyclobutylbenzene

Cat. No. B2987401
M. Wt: 211.102
InChI Key: UTQZIMXWWOLJPU-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutylbenzene is a chemical compound with the CAS Number: 1353854-80-4 . It has a molecular weight of 211.1 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-cyclobutylbenzene is 1S/C10H11Br/c11-10-7-2-1-6-9 (10)8-4-3-5-8/h1-2,6-8H,3-5H2 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclobutyl group attached to it.


Physical And Chemical Properties Analysis

1-Bromo-2-cyclobutylbenzene is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Enzyme Inhibition

1-Bromo-2-cyclobutylbenzene has been studied for its potential applications in synthesizing compounds with significant biological activities. For instance, cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These compounds exhibited excellent inhibitory effects against human CA isoenzymes, highlighting their potential in designing inhibitors for various isoforms of this enzyme, critical in many physiological processes (Boztaş et al., 2015).

Ring Expansion and Organic Synthesis

The chemical has been used in studies focusing on ring expansion, showcasing its utility in creating novel compounds. One study involved the treatment of 1-bromo-2,3,4,5-tetraethylalumole with 3-hexyne, leading to 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a process demonstrating the chemical's role in facilitating complex organic synthesis reactions through ring expansion techniques (Agou et al., 2015).

properties

IUPAC Name

1-bromo-2-cyclobutylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQZIMXWWOLJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-cyclobutylbenzene

Citations

For This Compound
1
Citations
JW Lehmann - 2018 - ideals.illinois.edu
The strategy of building block-based, iterative synthesis has revolutionized the preparation of oligonucleotides and oligopeptides. However, small molecules possess greater structural …
Number of citations: 0 www.ideals.illinois.edu

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